(R)-(+)-トリチルグリシジルエーテル

概要

説明

科学的研究の応用

®-(+)-Trityl glycidyl ether has a wide range of applications in scientific research, including:

作用機序

®-(+)-トリチルグリシジルエーテルの作用機序には、化学合成中のアルコールとアミンに対する保護基として作用する能力が含まれます . トリチル基は、官能基と安定な結合を形成し、不要な反応から保護します。 これにより、分子内の他の部位で選択的な反応が起こるようになります .

類似の化合物との比較

類似の化合物

(S)-(-)-トリチルグリシジルエーテル: ®-(+)-トリチルグリシジルエーテルのエナンチオマーであり、類似の化学的特性を持ちますが、生物学的活性は異なります.

ベンジルグリシジルエーテル: 同様の合成用途に使用される別のエポキシド化合物です.

アリルグリシジルエーテル: 様々な化学中間体の合成に使用される関連化合物です.

独自性

®-(+)-トリチルグリシジルエーテルは、高いエナンチオマー純度と、生物学的活性を有する複雑な分子の合成において汎用性の高い合成前駆体として作用する能力によって、ユニークです .

生化学分析

Biochemical Properties

®-(+)-Trityl glycidyl ether plays a significant role in biochemical reactions, particularly in the synthesis of glycerophospholipids. It interacts with enzymes such as glycerol-3-phosphate acyltransferase and phosphatidylglycerophosphate synthase, facilitating the formation of glycerophospholipids . Additionally, ®-(+)-Trityl glycidyl ether has been used in the synthesis of antiviral and antimalarial compounds, indicating its interaction with viral and parasitic proteins .

Cellular Effects

®-(+)-Trityl glycidyl ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition . Furthermore, ®-(+)-Trityl glycidyl ether can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .

Molecular Mechanism

The molecular mechanism of ®-(+)-Trityl glycidyl ether involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes involved in lipid metabolism, altering their activity and leading to changes in lipid composition . Additionally, ®-(+)-Trityl glycidyl ether can inhibit or activate certain enzymes, thereby modulating biochemical pathways . These interactions result in changes in gene expression, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(+)-Trityl glycidyl ether change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its stability and degradation can vary depending on the experimental conditions. Long-term exposure to ®-(+)-Trityl glycidyl ether has been observed to affect cellular function, including alterations in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of ®-(+)-Trityl glycidyl ether vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve cellular function . At high doses, ®-(+)-Trityl glycidyl ether can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

®-(+)-Trityl glycidyl ether is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as glycerol-3-phosphate acyltransferase and phosphatidylglycerophosphate synthase, facilitating the synthesis of glycerophospholipids . Additionally, ®-(+)-Trityl glycidyl ether can affect metabolic flux and metabolite levels, leading to changes in cellular lipid composition .

Transport and Distribution

Within cells and tissues, ®-(+)-Trityl glycidyl ether is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . The compound’s distribution can affect its activity and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

®-(+)-Trityl glycidyl ether exhibits specific subcellular localization, which can impact its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in lipid metabolism and other biochemical processes.

準備方法

合成経路と反応条件

®-(+)-トリチルグリシジルエーテルは、アリルアルコールの不斉エポキシ化によって合成することができます。 このプロセスには、目的のエナンチオマーの形成を保証するために、キラル触媒の使用が含まれます . 反応条件は、通常、0〜25℃の温度範囲と、ジクロロメタンまたはクロロホルムなどの溶媒の使用を含みます .

工業生産方法

®-(+)-トリチルグリシジルエーテルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度試薬と制御された反応条件の使用が含まれ、高いエナンチオマー純度で化合物を一貫して生産することを保証します .

化学反応の分析

反応の種類

®-(+)-トリチルグリシジルエーテルは、以下のものを含む、様々な化学反応を受けます。

一般的な試薬と条件

生成される主要な生成物

グリセロリン脂質: これらは、®-(+)-トリチルグリシジルエーテルとグリセロール誘導体の開環反応によって形成されます.

抗ウイルスおよび抗マラリア化合物: これらは、トリチル基を含む置換反応によって合成されます.

科学研究への応用

®-(+)-トリチルグリシジルエーテルは、以下を含む、科学研究で幅広い用途があります。

類似化合物との比較

Similar Compounds

(S)-(-)-Trityl glycidyl ether: The enantiomer of ®-(+)-Trityl glycidyl ether, which has similar chemical properties but different biological activities.

Benzyl glycidyl ether: Another epoxide compound used in similar synthetic applications.

Allyl glycidyl ether: A related compound used in the synthesis of various chemical intermediates.

Uniqueness

®-(+)-Trityl glycidyl ether is unique due to its high enantiomeric purity and its ability to act as a versatile synthetic precursor in the preparation of complex molecules with biological activities .

特性

IUPAC Name |

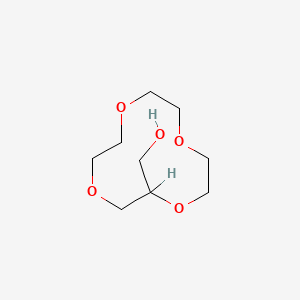

(2R)-2-(trityloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSXUCMYFWZRAF-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370312 | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65291-30-7 | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65291-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。